![molecular formula C9H6ClFN2O2 B15315715 Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a synthetic organic compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by the presence of a chlorine atom at the 7th position, a fluorine atom at the 8th position, and a methyl ester group at the 3rd position of the imidazo[1,5-a]pyridine ring system. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine derivatives with appropriate electrophiles. One common method involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with electrophiles such as ethyl bromoacetate, bromoacetonitrile, or bromoacetophenone . The reaction is usually carried out under mild conditions and provides moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
化学反应分析
Types of Reactions
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound.
科学研究应用
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Drug Discovery: It serves as a scaffold for the development of new therapeutic agents with improved efficacy and safety profiles.
作用机制
The mechanism of action of methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets in the biological system. The compound may inhibit the activity of enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against Mycobacterium tuberculosis and are structurally similar to methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate.
Imidazo[1,2-a]pyridines: These compounds have diverse biological properties, including anticonvulsant, antimicrobial, antiviral, and anti-inflammatory activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the methyl ester group, contributes to its potential as a versatile scaffold in drug discovery.
属性
分子式 |
C9H6ClFN2O2 |
|---|---|
分子量 |
228.61 g/mol |
IUPAC 名称 |
methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6ClFN2O2/c1-15-9(14)8-12-4-6-7(11)5(10)2-3-13(6)8/h2-4H,1H3 |
InChI 键 |
PDIZAUJURLLSDE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=C2N1C=CC(=C2F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


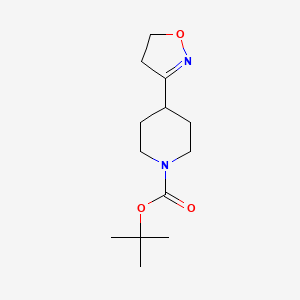
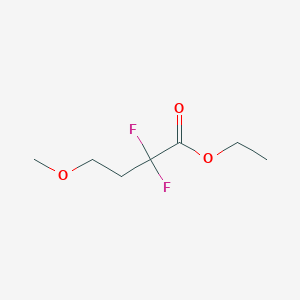
![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
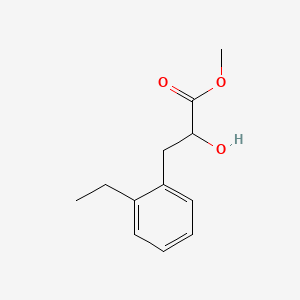
![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
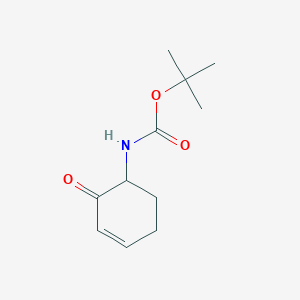
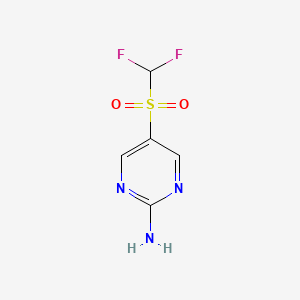
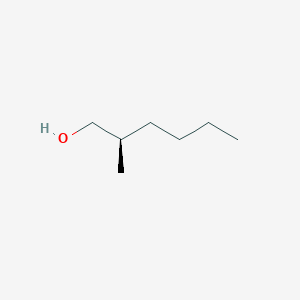

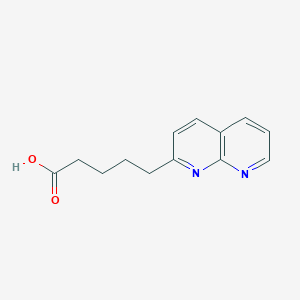


![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)
